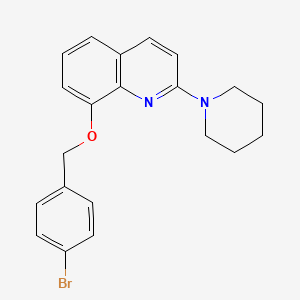

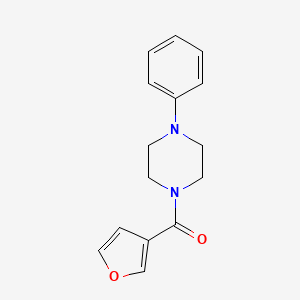

8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves the treatment of halogenated quinolines with organometallic reagents. For instance, the synthesis of 8-(dimesitylboryl)quinoline was achieved by reacting 8-bromoquinoline with n-BuLi followed by dimesitylboronfluoride . This method suggests that the synthesis of 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline could potentially involve a similar halogen-lithium exchange reaction followed by the introduction of the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be quite complex, as evidenced by the structure of the compound C27H27FN2O·0.25CHCl3, which features a piperidine ring in a chair conformation and a quinoline moiety with a screw-boat conformation . The conformational details of the piperidine and quinoline rings are crucial for understanding the overall geometry and potential reactivity of the molecule.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including coordination to metal ions. The ambiphilic molecule 8-(dimesitylboryl)quinoline forms coordination complexes with Cu(I), Ag(I), and Pd(II) through the nitrogen atom of the quinoline ring . This suggests that 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline could also form complexes with metal ions, which could be relevant for catalysis or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds, such as N—H∙∙∙O, and other non-covalent interactions like C—H∙∙∙F and C—H∙∙∙N, contribute to the stability of the crystal structure of the compound C27H27FN2O·0.25CHCl3 . These interactions could also be expected in the compound 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline, affecting its solubility, melting point, and other physical properties.

Applications De Recherche Scientifique

Synthesis and Structural Studies

The compound 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline, similar in structure to various benzylated quinoline derivatives, has been a subject of research for its unique properties and applications in medicinal chemistry. In one study, a derivative with a similar structural framework demonstrated the potential for anti-leukemic activity. The compound was synthesized and characterized by various methods, including single-crystal X-ray diffraction, IR, MS, elemental analysis, and NMR. Its crystallographic data suggest detailed structural dimensions and properties (Guillon et al., 2018).

Antimicrobial Activity

Compounds structurally related to 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline have been synthesized and evaluated for their antimicrobial activities. A series of novel fluoroquinolone derivatives were synthesized and assessed using the microbroth dilution technique, showing promising antimicrobial activities against various bacterial and fungal pathogens (Srinivasan et al., 2010).

Antitumor and Antiproliferative Activities

Some derivatives of quinoline, sharing core structural similarities with 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline, have been investigated for their potential antitumor activities. For instance, certain indeno[1,2-c]quinoline derivatives were synthesized and evaluated for their antiproliferation, DNA binding affinity, and topoisomerases inhibitory activities, demonstrating promising results in inhibiting cancer cell proliferation (Tseng et al., 2010).

DNA Detection and Fluorescent Probing

Derivatives of quinoline have also been synthesized for the purpose of DNA detection, leveraging their structural characteristics for potential applications as DNA-specific fluorescent probes. This includes the synthesis and characterization of benzimidazo[1,2-a]quinolines, substituted with various nuclei, and evaluated for their binding properties to ct-DNA, revealing significantly enhanced fluorescence emission intensity (Perin et al., 2011).

Biological Evaluations and Chemoselective Synthesis

Quinoline derivatives have been synthesized for biological evaluations and chemoselective synthesis. This includes the design and synthesis of novel s-Triazinyl piperazines containing quinoline and different piperazines or piperidine substituents, which showed promising antimicrobial activity in vitro against various bacterial and fungal species (Patel et al., 2010).

Propriétés

IUPAC Name |

8-[(4-bromophenyl)methoxy]-2-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O/c22-18-10-7-16(8-11-18)15-25-19-6-4-5-17-9-12-20(23-21(17)19)24-13-2-1-3-14-24/h4-12H,1-3,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTFOLQCPJRHQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Br)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)

![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)

![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)

![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)

![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)